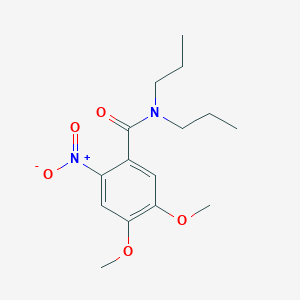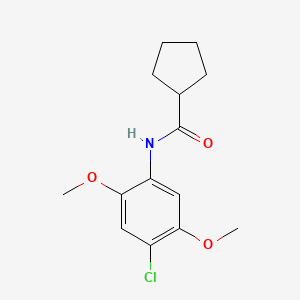
N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a chemical compound that belongs to the class of pyranocarboxamide derivatives. It has been found to have potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is not fully understood. However, it has been suggested that it may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Moreover, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response, suggesting that it may exert its anti-inflammatory and analgesic activity by inhibiting the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of COX-2. Moreover, it has been found to possess significant anti-inflammatory and analgesic activity, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide in lab experiments is its potent antitumor activity against various cancer cell lines. Moreover, it has been found to possess significant anti-inflammatory and analgesic activity, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. However, one of the main limitations of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and practicality for some researchers.
Orientations Futures
There are several future directions for the research and development of N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. One potential direction is to further investigate its mechanism of action, particularly with regards to its antitumor activity. Moreover, it may be worthwhile to explore the potential of this compound as a lead compound for the development of novel anticancer and anti-inflammatory drugs. Additionally, it may be useful to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its potential toxicity and side effects.
Méthodes De Synthèse
The synthesis of N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a multi-step process that involves the reaction of various chemical reagents. The most commonly used method for synthesizing this compound involves the reaction of 2-methylphenylacetonitrile and benzaldehyde in the presence of a base catalyst to form 1-(2-methylphenyl)-2-phenylethene. This intermediate is then reacted with ethyl acetoacetate to form 4-phenyl-3-(2-methylphenyl)-1-buten-1-ol. Finally, this intermediate is treated with a Lewis acid catalyst to form this compound.
Applications De Recherche Scientifique
N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been found to have potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has been found to possess significant anti-inflammatory and analgesic activity, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-7-5-6-10-17(15)20-18(21)19(11-13-22-14-12-19)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRBZWOWURHJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-[(4-iodobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5822672.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5822688.png)
![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}butanoic acid](/img/structure/B5822697.png)
![ethyl 4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5822705.png)


![3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5822737.png)




![N'-{[2-(2-phenylethyl)benzoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822771.png)

